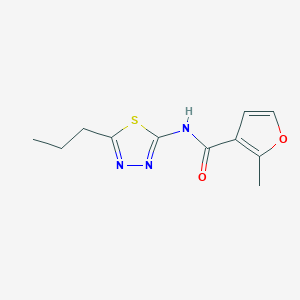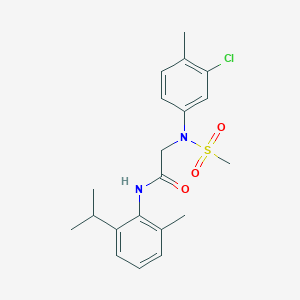![molecular formula C15H13BrN2O3 B4701463 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4701463.png)
4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid
説明
4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid, also known as Boc-3-amido-4-(2-bromo-phenyl) benzoic acid, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound belongs to the class of benzoic acid derivatives and has a molecular formula of C17H14BrNO4.
作用機序
The mechanism of action of 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid involves the inhibition of focal adhesion kinase (FAK) activity. FAK is a protein that plays a critical role in cell adhesion, migration, and survival. In cancer cells, FAK is overexpressed and hyperactivated, leading to increased cell proliferation and survival. 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid binds to the ATP-binding site of FAK and inhibits its activity, leading to decreased cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid has several biochemical and physiological effects. One of the main effects of this compound is the inhibition of cancer cell proliferation and survival. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid has been shown to inhibit cell migration and invasion, which are critical processes involved in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of using 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid in lab experiments is its potent antitumor activity against various cancer cell lines. This compound is also relatively easy to synthesize and purify, making it a useful tool for cancer research. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
将来の方向性
There are several future directions for research involving 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid. One potential direction is the development of more potent and selective FAK inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to elucidate the exact mechanism of action of 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid and its potential applications in other fields of research.
科学的研究の応用
4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid has been widely studied for its potential applications in various fields of research. One of the main scientific research applications of this compound is in the field of cancer research. Studies have shown that 4-[({[(2-bromophenyl)amino]carbonyl}amino)methyl]benzoic acid4-(2-bromo-phenyl) benzoic acid has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which plays a critical role in cancer cell survival and proliferation.
特性
IUPAC Name |
4-[[(2-bromophenyl)carbamoylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-3-1-2-4-13(12)18-15(21)17-9-10-5-7-11(8-6-10)14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXLQSUTUKJXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-({3-[4-(pentyloxy)phenyl]acryloyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4701393.png)
![N-[2-(4-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4701399.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4701407.png)


![4-bromo-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4701425.png)
![4-(4-chlorobenzyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4701441.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4701443.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4701455.png)
![1-(3-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701458.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4701474.png)
![7-amino-1,3-dimethyl-5-[4-(3-methylbutoxy)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4701477.png)
![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4701489.png)